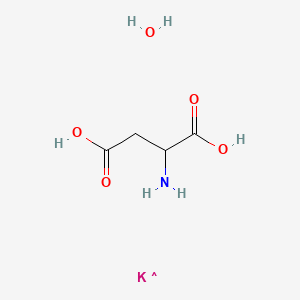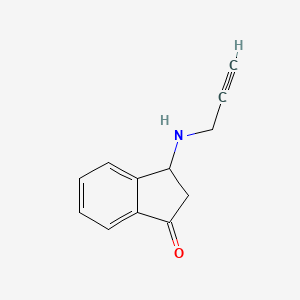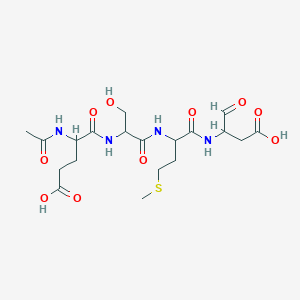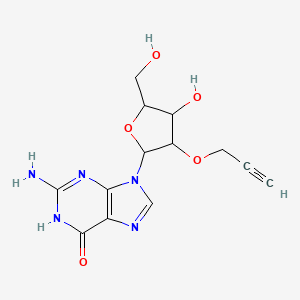
2'-O-Propygylguanosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-O-Propygylguanosine is a guanosine analogue with the chemical formula C13H15N5O5 and a molecular weight of 321.29 g/mol . This compound is notable for its unique structure, which includes an alkyne group, making it a valuable reagent in click chemistry. It has shown potential in various biomedical applications, particularly as an antiviral agent targeting RNA viruses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-Propygylguanosine typically involves the protection of the guanosine molecule followed by the introduction of the propargyl group. The process begins with the protection of the hydroxyl groups on the guanosine molecule. Subsequently, the propargyl group is introduced using propargyl bromide in the presence of a base such as potassium carbonate. The final step involves deprotection to yield the desired compound .
Industrial Production Methods: Industrial production of 2’-O-Propygylguanosine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions: 2’-O-Propygylguanosine undergoes various chemical reactions, including:
Substitution Reactions: The alkyne group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry reaction.
Oxidation and Reduction Reactions: While specific oxidation and reduction reactions involving 2’-O-Propygylguanosine are less documented, the presence of the alkyne group suggests potential reactivity under appropriate conditions.
Common Reagents and Conditions:
CuAAC Reactions: Copper sulfate and sodium ascorbate are commonly used reagents for catalyzing the azide-alkyne cycloaddition.
Oxidation/Reduction: Standard oxidizing and reducing agents may be employed, though specific conditions would depend on the desired transformation.
Major Products:
Scientific Research Applications
2’-O-Propygylguanosine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2’-O-Propygylguanosine primarily involves its role as a click chemistry reagent. The alkyne group allows it to participate in CuAAC reactions, forming stable triazole linkages with azide-containing molecules. This property is exploited in various applications, from molecular labeling to drug development . Additionally, its antiviral activity is linked to the activation of Toll-like receptor 7 (TLR7), which induces an immune response .
Comparison with Similar Compounds
N1-Propargylguanosine: Another guanosine analogue with similar click chemistry applications.
2’-O-Methylguanosine: Used in RNA research and has different chemical properties due to the methyl group substitution.
Uniqueness: 2’-O-Propygylguanosine stands out due to its alkyne group, which provides unique reactivity in click chemistry. This makes it particularly valuable for bioconjugation and molecular labeling applications .
Properties
Molecular Formula |
C13H15N5O5 |
|---|---|
Molecular Weight |
321.29 g/mol |
IUPAC Name |
2-amino-9-[4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C13H15N5O5/c1-2-3-22-9-8(20)6(4-19)23-12(9)18-5-15-7-10(18)16-13(14)17-11(7)21/h1,5-6,8-9,12,19-20H,3-4H2,(H3,14,16,17,21) |
InChI Key |
VBIXIAQUDWOPDT-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



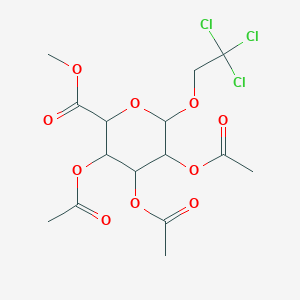




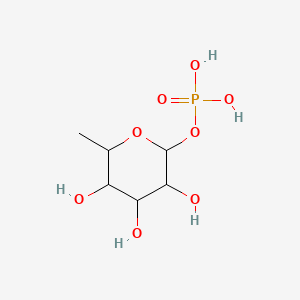
![[(2R,3S,4R,5R,6R)-3,4-bis(acetyloxy)-5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B12321503.png)
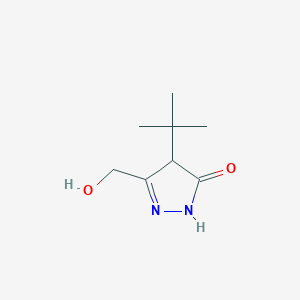
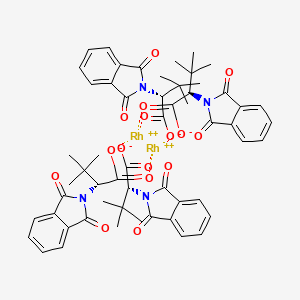
![[17-[(6,9-Difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbonyl)disulfanyl]carbonyl-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B12321514.png)
